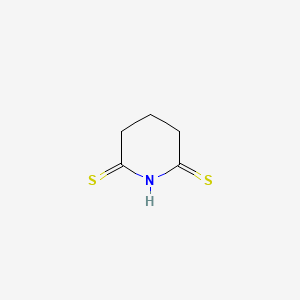
2,6-Piperidinedithione
Description
2,6-Piperidinedithione (C₅H₆N₂S₂) is a heterocyclic compound featuring a six-membered piperidine ring with two thione (C=S) groups at positions 2 and 6. The presence of sulfur atoms in the thione groups imparts distinct electronic and structural properties, such as enhanced polarizability and non-linear optical (NLO) activity, compared to oxygen-containing analogs like 2-piperidone.
Propriétés
Formule moléculaire |
C5H7NS2 |
|---|---|
Poids moléculaire |
145.3 g/mol |
Nom IUPAC |
piperidine-2,6-dithione |
InChI |
InChI=1S/C5H7NS2/c7-4-2-1-3-5(8)6-4/h1-3H2,(H,6,7,8) |
Clé InChI |
ICJTYWLQSDUPRA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=S)NC(=S)C1 |
Synonymes |
2,6-piperidinedithione |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Table 1: Comparative Analysis of 2,6-Piperidinedithione and Analogous Piperidine Derivatives
Key Findings :
- Electronic Effects : The thione groups in this compound exhibit stronger electron-withdrawing effects compared to the ketone group in 2-piperidone. This results in a lower HOMO-LUMO gap, enhancing charge transfer capabilities and NLO performance, as observed in DFT studies of related dithione derivatives .
- Tautomerism: Solvent-dependent tautomerism (enol vs. keto forms) is a hallmark of dithione-containing compounds, as demonstrated in UV-vis and computational analyses of structurally similar molecules . This behavior is absent in 2-piperidone due to its single carbonyl group.
- Stability : Hyperconjugative interactions and charge delocalization, analyzed via Natural Bond Orbital (NBO) methods, contribute to the stability of this compound derivatives, whereas 2-piperidone relies on conventional resonance stabilization .
Spectroscopic and Computational Insights
- Vibrational Spectra: The IR spectra of this compound derivatives show characteristic C=S stretching vibrations (~1200–1100 cm⁻¹), distinct from the C=O stretches (~1700 cm⁻¹) in 2-piperidone. Potential Energy Distribution (PED) analyses further validate these assignments .
- UV-vis Behavior: Thione-containing compounds exhibit solvent-dependent absorption maxima due to tautomeric shifts, a phenomenon corroborated by TD-DFT calculations in related systems . In contrast, 2-piperidone lacks such solvent-sensitive transitions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


